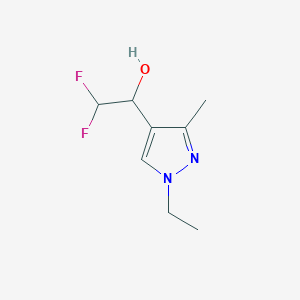
7-溴-5-氯-1,2,3,4-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C9H9BrClN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of bromine and chlorine atoms at the 7th and 5th positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
科学研究应用
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
Target of Action
This compound is a derivative of tetrahydroisoquinoline, a structural motif found in many biologically active compounds
Mode of Action
Tetrahydroisoquinoline derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The specific changes resulting from these interactions would depend on the nature of the target.
Biochemical Pathways
Tetrahydroisoquinoline derivatives are prevalent in various alkaloids and have been associated with a wide range of biological activities . The downstream effects would be dependent on the specific targets and pathways involved.
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties. It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution.
Result of Action
As a pharmaceutical intermediate , it’s likely used in the synthesis of more complex compounds, and its effects would be seen in the activity of these resultant compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline. For instance, it should be stored in a cool, dry place in a tightly closed container, and it’s incompatible with oxidizing agents . These factors could affect the compound’s stability and, consequently, its efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and chlorination of tetrahydroisoquinoline derivatives. One common method includes the reaction of 5-chloro-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
化学反应分析
Types of Reactions: 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
相似化合物的比较
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 5-Chloro-1,2,3,4-tetrahydroisoquinoline
- 7-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline
Comparison: Compared to similar compounds, 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The dual halogenation may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJSXZXJSHBFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2473691.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)



![1,2-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2473701.png)
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2473703.png)
![6-ethyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2473705.png)
![2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2473708.png)
![(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2473710.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2473713.png)

